molecular formula C10H8ClN3O B11788786 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine

3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine

Cat. No.: B11788786
M. Wt: 221.64 g/mol
InChI Key: KMXIOQXICPLLFQ-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine: is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This specific compound is characterized by the presence of a chlorine atom at the third position and a 2-methoxyphenyl group at the fifth position of the triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction , which involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or thiourea can be used in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted triazines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein, leading to inhibition or activation of its function.

Comparison with Similar Compounds

  • 3-Chloro-5-(2-methoxyphenyl)phenol
  • 2-Chloro-5-methoxyphenyl boronic acid

Comparison: 3-Chloro-5-(2-methoxyphenyl)-1,2,4-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds like 3-Chloro-5-(2-methoxyphenyl)phenol and 2-Chloro-5-methoxyphenyl boronic acid.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

3-chloro-5-(2-methoxyphenyl)-1,2,4-triazine

InChI

InChI=1S/C10H8ClN3O/c1-15-9-5-3-2-4-7(9)8-6-12-14-10(11)13-8/h2-6H,1H3

InChI Key

KMXIOQXICPLLFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CN=NC(=N2)Cl

Origin of Product

United States

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